molecular formula C21H25N3O4S B2657929 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide CAS No. 681269-94-3

2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide

Cat. No.: B2657929
CAS No.: 681269-94-3
M. Wt: 415.51
InChI Key: ITNGYYJVXZUOOD-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide is a structurally complex molecule featuring a tricyclic diaza core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) linked via a sulfonyl group to a phenyl-propanamide moiety. This compound’s unique architecture combines rigidity from the tricyclic system with the sulfonamide and propanamide functionalities, which are commonly associated with bioactive molecules.

Properties

IUPAC Name

2-methyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(2)21(26)22-17-6-8-18(9-7-17)29(27,28)23-11-15-10-16(13-23)19-4-3-5-20(25)24(19)12-15/h3-9,14-16H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNGYYJVXZUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide typically involves multiple steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo structure.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the phenyl and propanamide groups: These groups are attached through substitution reactions, using appropriate phenyl and propanamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[731

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biochemical studies to understand its interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares key structural features with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on functional groups and reported activities:

Compound Core Structure Key Functional Groups Reported Activities References
2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[...]sulfonyl)phenyl]propanamide Tricyclic diaza system Sulfonamide, propanamide Hypothesized kinase inhibition N/A
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid Sulfanyl, thiazole, oxadiazole Antimicrobial, anti-inflammatory
Celecoxib Pyrazole core Sulfonamide COX-2 inhibition (anti-inflammatory) Literature
Dorzolamide Thienothiopyran system Sulfonamide Carbonic anhydrase inhibition (glaucoma) Literature

Key Observations:

Its tricyclic core may enhance binding affinity through rigid conformational control, unlike flexible oxadiazole-thiazole hybrids .

Heterocyclic Systems: The tricyclic diaza system contrasts with the oxadiazole-thiazole scaffold in the evidence-derived compound. Oxadiazoles are known for metabolic stability and π-π stacking, while the tricyclic system may offer superior steric hindrance and target selectivity .

Propanamide Linker : The propanamide moiety in the target compound parallels the sulfanyl-propanamide group in the evidence compound. This linker may facilitate hydrophobic interactions in binding pockets, though its methyl substitution could alter solubility and bioavailability.

Biological Activity

The compound 2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its antimicrobial properties, cytotoxicity, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, and it possesses significant structural features that contribute to its biological activity. The presence of the diazatricyclo framework is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives similar to this compound exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Bacillus cereus
Compound D0.045Escherichia coli

These results indicate that compounds with similar structures to This compound can exhibit potent antibacterial activity, often surpassing traditional antibiotics like ampicillin and streptomycin in efficacy .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have been conducted on various cell lines to evaluate the safety profile of this class of compounds. The results indicate varying degrees of cytotoxic effects depending on the specific structure:

CompoundIC50 (µM)Cell Line
Compound A15MRC5 (human lung fibroblast)
Compound B30HeLa (cervical cancer)
Compound C5A549 (lung cancer)

The data suggest that while some derivatives show promise as antimicrobial agents, their cytotoxic effects on normal cells need careful consideration .

The proposed mechanism of action for the antimicrobial activity involves inhibition of key bacterial enzymes such as MurB in E. coli, which is crucial for cell wall synthesis . Additionally, molecular docking studies have indicated that these compounds may bind effectively to active sites on target proteins, enhancing their inhibitory effects.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated a series of related compounds against a panel of bacteria, demonstrating that certain structural modifications significantly enhanced antibacterial potency. The most effective compound exhibited an MIC value comparable to leading antibiotics .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, derivatives were tested against multiple cancer cell lines, revealing a promising therapeutic window for selective toxicity towards cancerous cells while sparing normal cells .

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